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Trichlorosilyl radical - 10025-78-2

Trichlorosilyl radical

Catalog Number: EVT-309951
CAS Number: 10025-78-2
Molecular Formula: Cl3HSi
Cl3Si
Molecular Weight: 134.44 g/mol
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Product Introduction

Description

Trichlorosilyl radical radical (·SiCl3) is a reactive intermediate species frequently employed in synthetic chemistry and materials science. [, , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of silyl radicals, characterized by an unpaired electron on the silicon atom. This radical plays a crucial role in various chemical transformations, notably in organic synthesis and silicon polymer chemistry.

    Relevance: Trichlorosilane is the primary precursor to trichlorosilyl radicals. The radical is generated by the homolytic cleavage of the Si-H bond in trichlorosilane, typically through photolysis or thermolysis. The reactions of trichlorosilane with various substrates, as detailed in the provided papers, often involve the formation of trichlorosilyl radicals as the key reactive intermediate. These studies provide valuable insight into the reactivity and kinetic parameters associated with trichlorosilyl radical. [, , , , , , , , , , , , , , , , , , , ]

    Compound Description: Hexachlorodisilane is a colorless liquid that can be used as a source of trichlorosilyl radicals upon photolysis. []

Alkyl Halides (R-X)

    Relevance: Alkyl halides are frequently employed as substrates in studies investigating the reactivity of trichlorosilyl radical. The papers highlight the ability of the trichlorosilyl radical to abstract halogen atoms from alkyl halides, leading to the formation of new carbon-silicon bonds and the regeneration of trichlorosilyl radical, thus propagating chain reactions. The relative rates of halogen atom abstraction by trichlorosilyl radical from different alkyl halides provide valuable information about the reactivity and selectivity of this radical species. [, , , ]

Alkenes (C=C)

      Relevance: Acetone is frequently employed as a photoinitiator and a trapping agent for trichlorosilyl radicals in kinetic studies. Upon photolysis, acetone generates methyl radicals, which can abstract a hydrogen atom from trichlorosilane to produce trichlorosilyl radicals. Additionally, acetone can trap the reactive trichlorosilyl radicals, forming a stable adduct and allowing for the determination of rate constants. [, , ]

    Cyclohexyl Octyl Ether

      Relevance: Cyclohexyl octyl ether is particularly interesting in the context of trichlorosilyl radical reactivity. Studies demonstrate the ability of the trichlorosilyl radical to engage in SH2 reactions at the oxygen atom of ethers. Specifically, trichlorosilyl radicals can abstract an alkyl group from ethers, forming an alkyl radical and a new silicon-oxygen bond. This reaction pathway highlights the versatility of trichlorosilyl radical in its interaction with different functional groups. []

      Relevance: (Chloromethyl)trichlorosilane is a product of the reaction between trichlorosilyl radical and chloromethane (CH3Cl), one of the alkyl halides studied in the research. This compound exemplifies the outcome of trichlorosilyl radical's ability to abstract chlorine atoms from alkyl halides, leading to the formation of new carbon-silicon bonds. [, ]

      Relevance: Vinyl fluoride is produced during the pyrolysis of specific fluoroalkyl silanes, particularly those with fluorine atoms on the β-carbon, in the presence of trichlorosilane. These reactions highlight the interplay between silicon-containing compounds and fluorocarbon moieties, leading to the formation of new fluorinated alkenes. []

      Relevance: Acetylene is a byproduct observed during the decomposition of halovinyl silanes at elevated temperatures. Notably, the decomposition of both trichloro(1-chlorovinyl)silane and trichloro(1-bromovinyl)silane yields acetylene alongside tetrahalogenosilanes. These findings suggest that the formation of acetylene might proceed through a carbene intermediate generated during the thermal rearrangement of the halovinyl silanes. []

      Relevance: The reaction of 2-bromo-1,1-difluoroethylene with trichlorosilane provides further evidence of trichlorosilane's ability to act as a reducing agent for certain haloalkenes. The primary products of this reaction include the reduced alkene 1,1-difluoroethylene, along with 2,2-difluoroethyltrichlorosilane, and 2-bromo-2,2-difluoroethyltrichlorosilane. This reactivity underscores the versatility of trichlorosilane in reactions with haloalkenes, where it can participate in both addition reactions and reduction processes. []

      Relevance: Comparing the reactivity of trimethylsilyl radical with trichlorosilyl radical provides valuable insights into the influence of substituents on radical behavior. Studies on the abstraction of chlorine atoms from alkyl chlorides by both trimethylsilyl and trichlorosilyl radicals allow for the assessment of how the electronegativity and steric hindrance of the substituents (methyl vs. chlorine) impact the rate and selectivity of these reactions. []

    Classification

    Trichlorosilyl is classified under:

    • Halogenated Silanes: Compounds containing silicon and halogen atoms.
    • Organosilicon Compounds: Organic compounds that contain silicon as a principal component.
    Synthesis Analysis

    Trichlorosilyl can be synthesized through several methods, each with distinct parameters and conditions:

    1. Direct Chlorination: This method involves the reaction of silicon with chlorine gas. The reaction typically occurs at elevated temperatures (around 300-600 °C) and can yield trichlorosilyl directly from silicon.
    2. Hydration of Tetrachlorosilane: Trichlorosilyl can also be produced by the hydration of tetrachlorosilane (SiCl₄). The reaction is as follows:
      SiCl4+H2SiHCl3+HCl\text{SiCl}_4+\text{H}_2\rightarrow \text{SiHCl}_3+\text{HCl}
      This process requires high temperatures (700–1400 °C) followed by rapid cooling to achieve significant yields (12-13%) .
    3. Redistribution Method: In this process, tetrachlorosilane is redistributed in the presence of hydrogen. The reaction conditions involve pressures between 1–5 MPa and specific molar ratios of hydrogen to trichlorosilyl .
    4. Reaction with Ammonia: Trichlorosilyl can also be synthesized via a high-temperature reaction between silicon tetrachloride and ammonia (NH₃) at temperatures exceeding 400 °C .
    Molecular Structure Analysis

    The molecular structure of trichlorosilyl consists of a silicon atom at the center, surrounded by three chlorine atoms. The geometry around the silicon atom is trigonal pyramidal due to the presence of one lone pair of electrons, leading to bond angles close to 109.5 degrees.

    Relevant Data:

    • Molecular Formula: SiCl₃
    • Molecular Weight: Approximately 137.33 g/mol
    • Bond Lengths: The Si-Cl bond lengths are typically around 1.87 Å.
    Chemical Reactions Analysis

    Trichlorosilyl participates in various chemical reactions, notably:

    1. Formation of Silanes: It can react with hydrogen or other silanes to form higher silanes or polysilanes.
    2. Aldol Addition Reactions: Trichlorosilyl enolates are capable of undergoing aldol addition reactions with aldehydes, yielding high product yields without additional catalysts .
    3. Reaction with Alcohols: Trichlorosilyl can react with alcohols to form silyl ethers, which are important intermediates in organic synthesis.
    Mechanism of Action

    The mechanism of action for trichlorosilyl typically involves its reactivity as an electrophile due to the electron-withdrawing nature of chlorine atoms. In reactions involving nucleophiles, such as alcohols or amines, the electrophilic silicon atom facilitates the formation of new bonds through nucleophilic attack.

    Key Points:

    • Electrophilic Nature: The silicon atom acts as an electrophile due to its partial positive charge.
    • Nucleophilic Attack: Nucleophiles attack the silicon atom, displacing chlorine atoms and forming new compounds.
    Physical and Chemical Properties Analysis

    Trichlorosilyl exhibits several notable physical and chemical properties:

    • Physical State: It is typically a colorless gas or liquid depending on temperature and pressure.
    • Boiling Point: Approximately 31 °C.
    • Density: Around 1.48 g/cm³.
    • Reactivity: Highly reactive with water, producing hydrochloric acid and silanol.

    Chemical Stability:

    Trichlorosilyl is relatively stable under anhydrous conditions but hydrolyzes rapidly in the presence of moisture.

    Applications

    Trichlorosilyl has diverse applications across various scientific fields:

    1. Silicon Production: It is utilized in the production of polycrystalline silicon for solar cells.
    2. Synthesis of Organosilicon Compounds: Trichlorosilyl serves as a precursor for synthesizing various organosilicon compounds used in sealants, adhesives, and coatings.
    3. Catalysis: It plays a role in catalyzing certain organic reactions due to its ability to form stable complexes with transition metals.
    Synthetic Methodologies for Trichlorosilyl-Based Architectures

    Sol-Gel Templating Strategies for Hierarchical Nanospace Design

    Sol-gel chemistry utilizing trichlorosilyl precursors enables controlled synthesis of mesoporous silica architectures through hydrolysis and condensation reactions directed by templating agents. This approach capitalizes on the reactivity of silicon alkoxides (e.g., tetraethyl orthosilicate, TEOS) or trichlorosilane derivatives in mild conditions, allowing manipulation of pore geometry, surface chemistry, and macroscopic morphology. The process involves cooperative self-assembly between hydrolyzed silanol monomers and surfactants (e.g., cetyltrimethylammonium bromide, CTAB), which template the growing silica network. Precise control over reaction parameters—including pH, solvent composition, aging time, and surfactant concentration—dictates the final mesostructure, yielding materials with ordered pore arrangements, high specific surface areas (>1000 m²/g), and tunable pore volumes [5].

    Key architectural variants synthesized via trichlorosilyl-based sol-gel templating include:

    • Hollow Mesoporous Spheres: Generated through oil-in-water emulsion templating, where trichlorosilane/alkoxide condensation occurs at the oil-water interface stabilized by CTAB. Ethanol/water ratio critically determines sphere diameter (100–500 nm) and shell thickness (20–50 nm). The hydrophobic core is subsequently removed via selective etching or solvent extraction, creating a central cavity surrounded by a mesoporous silica shell [5].
    • Yolk-Shell and Multi-Shelled Structures: Synthesized using organic-inorganic hybrid silica precursors (e.g., bis[3-(triethoxysilyl)propyl]tetrasulfide, BTSE) alongside TEOS. Differential condensation densities between core and shell regions allow selective dissolution of sacrificial layers during hydrothermal treatment. This yields architectures featuring a mobile core isolated within a porous shell, with void sizes and shell thicknesses modulated by precursor ratios and etching kinetics [5].
    • Non-Spherical Morphologies (Janus, Nanotubes): Achieved through spatially controlled functionalization or seeded growth. For example, hydrophilic MCM-41 silica spheres act as seeds for the asymmetric condensation of hydrophobic organosilanes (e.g., BTSE), creating Janus particles with chemically distinct hemispheres. Nanotubular structures form via interfacial assembly on cylindrical micelles [5].

    Table 1: Architectural Control in Sol-Gel Derived Mesoporous Silica

    ArchitectureKey Synthetic LeversFunctional Advantages
    Hollow spheresOil/water ratio; Surfactant concentration; EtchingHigh drug payload; Confined catalysis
    Yolk-shell/multi-shellHybrid precursor ratio; Thermal dissolutionMulti-stage release; Tandem reaction compartments
    Janus particlesSeeded growth; Asymmetric functionalizationBifunctional surfaces; Directional interactions

    Functionalization is achieved through co-condensation of TEOS with organotrichlorosilanes (e.g., mercaptopropyltrichlorosilane) or post-synthetic grafting. This introduces organic moieties (thiol, amine, vinyl) into pore walls or surfaces, enhancing affinity for metal coordination, enzyme immobilization, or molecular recognition. The integration of trichlorosilanes facilitates covalent bonding to the silica matrix, ensuring stability under catalytic or adsorptive operations [5] [7].

    Directed Self-Assembly of Trichlorosilyl-Integrated Catalytic Modules

    Trichlorosilyl groups enable the bottom-up assembly of two-dimensional (2D) catalytic modules that can be organized into higher-order functional architectures. This methodology leverages the affinity of -SiCl₃ for hydroxyl groups, allowing covalent anchoring of catalytic components onto silica-based nanostructures. Key advances include:

    2D Silica Nanotile (2D-SiNT) Fabrication:

    Positively charged silica bilayer tiles (~200 nm lateral size, ~8 nm thickness) are synthesized via sol-gel condensation of trichlorosilane precursors around cationic templates. The tiles' interior nanospace (~1 nm) is functionalized with catalytic metals (Au, Pd, Pt) or enzymes through coordination with trichlorosilane-derived ligands (e.g., aminopropyl groups). These self-assembled nanotiles exhibit +8.2 mV zeta potential, enabling electrostatic-driven organization [3].

    Surface Tiling on Macroarchitectures:

    2D-SiNTs undergo directed self-assembly onto millimeter-sized supraparticles (SPs) or living cells via electrostatic or covalent interactions. For SPs, mesoporous silica nanoparticles (MSNs) pre-functionalized with trichlorosilanes assemble into porous spheres (1–2 mm diameter) using a liquid marble approach. Here, aqueous MSN suspensions containing strength additives (e.g., tetraethylenepentamine, TEPA) are rolled on hydrophobic silica powder, forming compartmentalized droplets. Evaporation induces consolidation into mechanically robust SPs (compressive strength: ~18.5 N), where trichlorosilane-derived ligands immobilize metal/enzyme catalysts within the interstitial nanopores [7].

    Table 2: Trichlorosilane-Derived Catalytic Modules and Their Assembly

    Catalytic ModuleAssembly MechanismCatalytic FunctionPerformance Metrics
    Metal-functionalized 2D-SiNTsElectrostatic tiling on yeast cellsNADH regeneration; C–C coupling; Esterification99% ee; 500 h operational stability
    Enzyme-MSN SPsLiquid marble evaporationTandem ketone hydrogenation-kinetic resolution99% ee; 347 m²/g surface area

    Dynamic Catalytic Interfaces:

    On living yeast cells, 2D-SiNTs self-assemble into conformal monolayers (<10 nm thick) through electrostatic attraction to negatively charged cell walls. This "silica tiling" creates a hierarchical nanospace hosting abiotic catalysts adjacent to the cellular surface. Crucially, the tiles maintain flexible edge-to-edge connections, allowing tile rearrangement during cell division. Daughter cells emerge without inherited tiles but can be re-tiled, preserving catalytic functionality across generations. This dynamic facilitates continuous chemobiotic cascades, such as intracellular ketoreductase activity coupled with tile-hosted [Pd]-catalyzed Suzuki-Miyaura coupling [3].

    Biocompatible Interfacing Protocols for Cell-Surface Functionalization

    Trichlorosilyl chemistry enables the engineering of living cell interfaces with minimal cytotoxicity through conformal silica encapsulation or supraparticle integration. These protocols prioritize preservation of cellular viability, metabolic activity, and proliferative capacity while introducing abiotic functions:

    Ultrathin Silica Tiling:

    Yeast cells (4 × 10⁸ cells/mL) are coated with cationic 2D-SiNTs (0.3 mg/5 mL) via 5-minute electrostatic adsorption. The tiles form a complete monolayer (zeta potential shift: −17.5 mV → +8.4 mV) with <10 nm thickness, confirmed by TEM and confocal microscopy. This nanoscale coating permits nutrient diffusion and waste exchange while shielding the cell. Crucially, 97–100% viability is retained post-coating across 7-day cultures, as confirmed by live/dead assays and growth kinetics matching unmodified cells. The tiles’ dynamic adhesion allows bud emergence during division; daughter cells detach without tiles but remain viable for subsequent functionalization [3].

    Supraparticle Biointegration:

    Whole-cell biocatalysts are immobilized within trichlorosilane-modified MSN-based SPs using liquid marble assembly. Yeast-loaded aqueous suspensions containing MSNs and TEPA are rolled on hydrophobic silica, forming liquid marbles. Water evaporation consolidates MSNs around cells into porous millimeter spheres. The silica-TEPA hydrogen bonding confers mechanical stability (18.5 N crush strength), while trichlorosilane-derived surface ligands anchor cells within the mesopores. This 3D embedding maintains 90–95% metabolic activity by facilitating oxygen/nutrient diffusion through the macroporous network (47 nm pores). Cells retain proliferative capability within SPs, enabling long-term biocatalysis (>200 h) in flow reactors [7] [3].

    Functional Hierarchy:

    Both strategies establish ordered functional layers:

    • Tiled Cells: Catalytic metal sites reside within the tile nanospace, <20 nm from the cell membrane, enabling direct substrate channeling to intracellular enzymes.
    • SP-Embedded Cells: Cells are spatially isolated within MSN compartments but interconnected via macropores, allowing substrate diffusion between abiotic (MSN-bound metal/enzyme) and biotic catalysts.

    This hierarchy reconciles proximity for cascade reactions with isolation to prevent catalyst deactivation or cytotoxic cross-talk. Applications include tandem chemoenzymatic synthesis, where silica-confined [AuPt] clusters regenerate NADH to sustain intracellular ketoreductases, achieving 99% enantiomeric excess (ee) in continuous flow [3] [7].

    Properties

    CAS Number

    10025-78-2

    Product Name

    Trichlorosilyl

    Molecular Formula

    Cl3HSi
    Cl3Si

    Molecular Weight

    134.44 g/mol

    InChI

    InChI=1S/Cl3Si/c1-4(2)3

    InChI Key

    PPDADIYYMSXQJK-UHFFFAOYSA-N

    SMILES

    [Si](Cl)(Cl)Cl

    Solubility

    Solubility in water: reaction

    Synonyms

    Hydrotrichlorosilane; Silicochloroform; Silicon chloride hydride; Trichloromonosilane; Trichlorosilane;

    Canonical SMILES

    [Si](Cl)(Cl)Cl

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